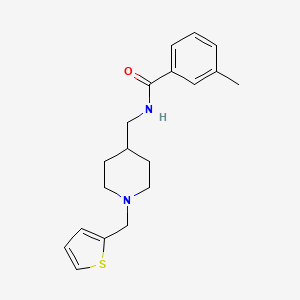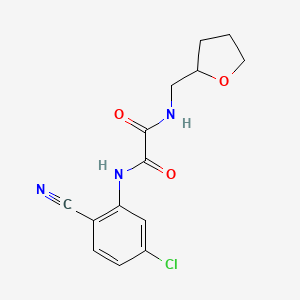![molecular formula C15H13N3O3S2 B2625988 N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide CAS No. 666724-72-7](/img/structure/B2625988.png)
N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is a chemical compound that has garnered significant attention in the field of chemistry. It has a molecular formula of C15H13N3O3S2 .
Synthesis Analysis
The synthesis of pyrrole derivatives, which are part of the compound’s structure, has been extensively studied. For instance, the Paal-Knorr pyrrole condensation allows the synthesis of N-substituted pyrroles under mild reaction conditions . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular structure of “N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” is complex, with a pyrrole ring attached to a thiophene ring via a carbonyl group, and a benzenesulfonyl hydrazide group attached to the carbonyl group .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives have been widely studied. For example, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide” include its molecular formula (C15H13N3O3S2) and molecular weight (347.41). More detailed properties like melting point, boiling point, and density can be found in specialized databases .Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Applications
Anticancer Activity : A study explored the synthesis of derivatives related to N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide, revealing significant in vitro anticancer activity against a broad spectrum of human tumor cell lines, including leukemia, melanoma, lung cancer, colon cancer, renal cancer, and breast cancer. Compounds exhibited growth inhibitory activity with GI(50) values ranging from 3.2 to 9.6 µM (Kamal et al., 2007).
Antibacterial Activity : The same derivatives were also evaluated for their antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains, showing better inhibitory activity compared to standard drugs. This highlights their potential utility in addressing bacterial infections (Kamal et al., 2007).
Environmental Remediation
- Development of Hg2+ Sensor : A derivative was used to fabricate a sensitive and selective sensor for Hg2+ ions, demonstrating high sensitivity and a broad dynamic concentration range. This innovation is crucial for detecting toxic pollutants in environmental and healthcare sectors (Arshad et al., 2015).
Structural and Synthetic Studies
Molecular Structure Analysis : Research into the crystal structure and molecular interactions of these derivatives provides insights into their biological activity mechanisms and potential for further chemical modifications to enhance their efficacy (Ozochukwu et al., 2021).
Synthesis and Antibacterial Activity : Studies on the synthesis of new derivatives have shown promising results in antibacterial activity, further supporting their potential in medicinal chemistry applications (Hafez et al., 2017).
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-15(14-13(8-11-22-14)18-9-4-5-10-18)16-17-23(20,21)12-6-2-1-3-7-12/h1-11,17H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXHZBZBXRIWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2625906.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)


![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)
![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)

![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)
